Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring fused with a pyrimidine ring. It also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydrogen bond donors and acceptors, as well as its relatively high molecular weight, suggest that it would have low water solubility. Its partition coefficient (logP) would likely be moderate due to the presence of both polar and nonpolar regions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, including the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This method led to the creation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing a versatile approach to quinazoline synthesis (Rudenko et al., 2012).
Molecular and Crystal Structures : The detailed molecular and crystal structures of synthesized quinazoline derivatives are elucidated through techniques such as X-ray structural analysis, providing valuable information on their chemical properties and potential interactions (Rudenko et al., 2012).
Potential Biological Activities
Anticonvulsant and Antimicrobial Activities : New derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against various bacteria and fungi, while others demonstrated potent anticonvulsant activity, suggesting the potential for quinazoline derivatives in therapeutic applications (Rajasekaran et al., 2013).
Anticancer Activity : Research aimed at synthesizing new quinazoline derivatives and evaluating their anticancer effects against the breast cancer MCF-7 cell line indicated that certain compounds exhibited significant anticancer activity. This suggests the utility of quinazoline derivatives as potential candidates for cancer treatment (Gaber et al., 2021).
Mechanism of Action
Target of action
Compounds with a piperidine ring, like “Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate”, are often involved in interactions with various receptors in the nervous system .
Mode of action
The compound might interact with its targets by binding to specific receptors, leading to changes in the receptor’s activity. This could result in a cascade of biochemical reactions within the cell .
Biochemical pathways
The exact pathways affected by this compound would depend on its specific targets. Compounds with similar structures have been found to affect neurotransmitter activity, which could influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Future Directions
The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to improve its solubility, stability, or specificity, as well as detailed studies of its mechanism of action and toxicity .
properties
IUPAC Name |
methyl 3-[2-[3-(4-methylpiperidin-1-yl)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-14-6-10-24(11-7-14)9-3-8-22-18(26)13-25-19(27)16-5-4-15(20(28)29-2)12-17(16)23-21(25)30/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,22,26)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJTWFQXMJSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.